An In-depth Technical Guide to the Synthesis of tert-Amyl Acetate from tert-Amyl Alcohol
An In-depth Technical Guide to the Synthesis of tert-Amyl Acetate from tert-Amyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-amyl acetate (B1210297) from tert-amyl alcohol via Fischer esterification. It includes a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a summary of the relevant chemical data.
Introduction
Tert-amyl acetate (2-methylbutan-2-yl acetate) is an organic ester known for its characteristic banana-like or fruity odor.[1][2] It serves as a solvent in various industrial applications, including lacquers, paints, and in the extraction of penicillin.[2][3] The most common laboratory-scale synthesis method is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid (in this case, acetic acid) and an alcohol (tert-amyl alcohol).[4][5]
The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[5][6] To drive the reaction toward the product side and achieve a favorable yield, the equilibrium must be shifted. This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed.[6][7] While effective for primary and secondary alcohols, the Fischer esterification of tertiary alcohols like tert-amyl alcohol presents challenges, as they are prone to elimination (dehydration) under strong acidic conditions.[5][6] Therefore, careful control of reaction conditions is crucial.
Reaction Mechanism: Fischer Esterification
The synthesis proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a critical role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[5][8]
-
Nucleophilic Attack: The nucleophilic oxygen atom of tert-amyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[5][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[5][8]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final product, tert-amyl acetate.[5]
Data Presentation
Quantitative data for the reactants, reagents, and the final product are summarized below for easy reference.
Table 1: Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
|---|---|---|---|---|
| tert-Amyl Alcohol | C₅H₁₂O | 88.15 | ~0.805 | ~102 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~1.049 | ~118 |
| tert-Amyl Acetate | C₇H₁₄O₂ | 130.18 | 0.874 | 124.7 |
Data sourced from references[1][9][10].
Table 2: Typical Experimental Parameters
| Parameter | Value | Purpose |
|---|---|---|
| Molar Ratio (Acetic Acid:Alcohol) | ~2:1 | Use excess acid to shift equilibrium |
| Catalyst | Conc. H₂SO₄ | Speeds up the reaction rate |
| Catalyst Amount | 2-3 drops | Catalytic quantity |
| Reaction Temperature | Reflux (~100-110 °C) | Provides energy for the reaction |
| Reaction Time | 60-75 minutes | To allow the reaction to approach equilibrium |
Parameters adapted from general Fischer esterification protocols.[7]
Experimental Protocol
This protocol details the synthesis, purification, and isolation of tert-amyl acetate. Safety Note: Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] tert-Amyl acetate is a flammable liquid.[9]
Materials:
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Simple distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 20 mL of glacial acetic acid followed by 15 mL of tert-amyl alcohol.
-
Swirl the flask gently to mix the reactants.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture. Swirling is necessary during addition as the reaction is exothermic.[11]
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
-
Reflux:
-
Assemble a reflux apparatus by attaching the water-cooled condenser to the round-bottom flask.[7]
-
Heat the mixture to a gentle boil using a heating mantle or sand bath.
-
Allow the mixture to reflux for approximately 60-75 minutes. A condensation ring should be visible in the lower part of the condenser.[7][12]
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add 40 mL of cold water, cap the funnel, and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.[11]
-
To neutralize the excess acetic acid, wash the organic layer with 25 mL portions of 5% sodium bicarbonate solution. Shake and vent carefully, as carbon dioxide gas will be produced.[11][12] Continue washing until the aqueous layer is basic (test with pH paper). Discard the aqueous layer after each wash.
-
Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to help remove dissolved water.[11] Separate and discard the aqueous brine layer.
-
-
Drying and Isolation:
-
Transfer the crude tert-amyl acetate (the organic layer) to a dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[11]
-
Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
-
Purification by Distillation:
-
Add a few new boiling chips and set up a simple distillation apparatus.
-
Heat the flask to distill the product. Collect the fraction boiling in the range of 122-126 °C .[1]
-
Experimental Workflow Visualization
The overall experimental process, from combining reactants to final product analysis, can be visualized as a logical workflow.
References
- 1. 2-Methyl-2-butanol acetate | C7H14O2 | CID 12238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas detectors and respiratory protection equipments C7H14O2 (tert-amyl acetate), CAS number 625-16-1 [en.gazfinder.com]
- 3. nj.gov [nj.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. i3awards.org.au [i3awards.org.au]
- 9. TERT-AMYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
